molecular formula C22H18N2O B2752358 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 140472-91-9

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2752358
CAS No.: 140472-91-9
M. Wt: 326.399
InChI Key: GWMCPCJSFNYUTI-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyrazole and a benzoxazine moiety, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diphenylpyrazole with an appropriate benzoxazine derivative under acidic or basic conditions can yield the desired compound. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-3-9-16(10-4-1)19-15-20-18-13-7-8-14-21(18)25-22(24(20)23-19)17-11-5-2-6-12-17/h1-14,20,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMCPCJSFNYUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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